1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone
Description
This compound is a chromene derivative featuring an oxireno (epoxide) ring fused to the chromen core at positions 2 and 3 (oxireno[2,3-c]chromen). The ethanone group is positioned at C6, and two methyl groups are attached to C2 of the oxireno ring.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-[(1aR,7bR)-2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromen-6-yl]ethanone |
InChI |
InChI=1S/C13H14O3/c1-7(14)8-4-5-10-9(6-8)11-12(15-11)13(2,3)16-10/h4-6,11-12H,1-3H3/t11-,12-/m1/s1 |
InChI Key |
HHPHMEFAEUXBAX-VXGBXAGGSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)OC([C@H]3[C@@H]2O3)(C)C |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C3C2O3)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the chromen backbone, followed by the introduction of the oxireno ring. Specific reagents and catalysts are used to ensure the correct stereochemistry.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to optimize yield and purity. Solvents such as dichloromethane or toluene may be used.
Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxireno ring, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted at elevated temperatures to facilitate the desired transformations.
Major Products: The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives.
Scientific Research Applications
1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell growth, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chromen/Oxireno Scaffolds
Compound A : (1aR,7bR)-2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[2,3-c]chromene-6-carbonitrile (CAS: 114926-03-3)
- Key Differences: Replaces the ethanone group at C6 with a carbonitrile (-CN) group.
- Impact: The electron-withdrawing nitrile group may alter reactivity and binding interactions compared to the ethanone moiety.
Compound B : 1-(5-Hydroxy-2,2,8,8-tetramethyl-2H,8H-pyrano[2,3-f]chromen-6-yl)ethanone
- Key Differences: Features a pyran ring fused at positions 2 and 3 (pyrano[2,3-f]chromen) instead of an oxireno ring. Additional methyl groups at C8 and a hydroxyl group at C3.
- Single-crystal X-ray data confirm its planar chromen core (mean σ(C–C) = 0.002 Å) .
Chromen Derivatives with Modified Substituents
Compound C : 1-(7-Hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone (ChemSpider ID: 9119226)
- Key Differences : Contains a partially saturated 3,4-dihydrochromen ring, reducing aromaticity. A hydroxyl group is present at C5.
- The hydroxyl group at C7 may improve α-glucosidase inhibitory activity, as seen in phenolic ethanones .
Compound D : 1-(5-Hydroxy-7-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone
- Key Differences: Methoxy group at C7 and hydroxyl group at C4. Lacks the oxireno ring.
- Impact: Methoxy and hydroxy groups influence electronic density and solubility. Crystallographic data (R factor = 0.059) show a non-planar chromen ring due to steric effects from substituents .
α-Glucosidase Inhibition
- Hydroxyl-rich ethanones (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit enhanced α-glucosidase inhibition due to hydrogen bonding with catalytic residues .
Structural Rigidity and Reactivity
Data Table: Key Properties of Compared Compounds
Biological Activity
The compound 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a chromene core with an oxirane moiety and a ketone functional group. The specific stereochemistry (1aR, 7bR) contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H16O3 |
| Molecular Weight | 232.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that compounds similar to 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of chromene compounds can induce apoptosis in glioma cells by disrupting the cell cycle.
Case Study: Cytotoxic Effects on C6 Glioma Cells
In a recent study, a related compound was shown to have an IC50 value of 5.13 µM against C6 glioma cells, outperforming 5-Fluorouracil (IC50 = 8.34 µM). The mechanism involved significant cell cycle arrest at various phases:
| Cell Cycle Phase | Inhibition Percentage |
|---|---|
| G0/G1 | 45.1% |
| S | 32.9% |
| G2/M | 19.5% |
This suggests that the compound may be effective in glioma treatment by promoting apoptosis and inhibiting cell proliferation .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Chromene derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory diseases.
The anti-inflammatory effects are believed to stem from the inhibition of NF-kB signaling pathways and the downregulation of COX-2 expression. These pathways are critical in mediating inflammation and pain responses.
Neuroprotective Effects
Preliminary studies suggest that compounds related to 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone may exhibit neuroprotective properties. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Research Findings
In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. The protective mechanism involves the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
